molecular formula C7H6BrF2N B15317060 2-Bromo-6-(difluoromethyl)-3-methylpyridine

2-Bromo-6-(difluoromethyl)-3-methylpyridine

Cat. No.: B15317060
M. Wt: 222.03 g/mol
InChI Key: WDYYXSXPMRTMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(difluoromethyl)-3-methylpyridine is a chemical compound with the molecular formula C7H6BrF2N It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)-3-methylpyridine typically involves the bromination of 6-(difluoromethyl)-3-methylpyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve the desired bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(difluoromethyl)-3-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-bromo-6-(difluoromethyl)-3-methylpyridine

InChI

InChI=1S/C7H6BrF2N/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3,7H,1H3

InChI Key

WDYYXSXPMRTMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.